molecular formula C10H9F3O2 B13922263 6-(Trifluoromethoxy)chroman

6-(Trifluoromethoxy)chroman

Cat. No.: B13922263
M. Wt: 218.17 g/mol
InChI Key: HBGHRBMLWWUFDH-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)chroman is a chemical compound featuring a chroman scaffold substituted with a trifluoromethoxy group. This structure serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery . The trifluoromethoxy (-OCF3) group is a highly valuable substituent in agrochemical and pharmaceutical research. Its incorporation into organic molecules is a established strategy to enhance key properties, including increased lipophilicity for improved cell membrane permeability, and superior metabolic stability compared to non-fluorinated analogs like methoxy groups . The chroman core, or 2,3-dihydro-1-benzopyran, is a common structural motif in biologically active molecules and natural products . Researchers utilize this scaffold and its derivatives, such as chroman-4-ones, to develop compounds with a range of biological activities, which have included antimicrobial and anticancer properties in scientific studies . As such, this compound is a versatile building block for constructing more complex molecules. It is particularly useful for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns, especially in the design of potential protease inhibitors or GPCR ligands where the chroman scaffold is relevant . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2

InChI Key

HBGHRBMLWWUFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 6 Trifluoromethoxy Chroman and Its Congeners

Pioneering Approaches to Trifluoromethoxylation

The introduction of the trifluoromethoxy group onto an aromatic ring is a challenging transformation that has seen significant methodological advancements. These approaches can be broadly categorized into nucleophilic, radical, and photoredox-catalyzed pathways.

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation involves the reaction of an electron-rich substrate with a reagent that delivers a trifluoromethoxide anion (CF3O⁻) or its synthetic equivalent. A common precursor for a molecule like 6-(trifluoromethoxy)chroman would be the corresponding phenol (B47542), 6-hydroxychroman. However, the direct reaction of phenols with nucleophilic trifluoromethoxylating agents is often complicated.

Alternative strategies involve the use of pre-functionalized aromatic rings. For instance, aryl stannanes and arylboronic acids can be converted to their trifluoromethoxy derivatives. nih.gov Silver-mediated trifluoromethoxylation has been a key method in this area. nih.gov Reagents capable of delivering the trifluoromethoxide anion are often generated in situ due to the anion's instability. For example, (trifluoromethyl)trimethylsilane (TMSCF3) can react with a fluoride source to generate a trifluoromethoxide equivalent for subsequent reactions. nih.govsemanticscholar.org

Recent developments have introduced more stable and reactive nucleophilic trifluoromethoxylating reagents. One such reagent is trifluoromethyl nonafluorobutanesulfonate (TFNf), a thermally stable liquid that can be activated by fluoride sources for the trifluoromethoxylation of various substrates. mdpi.com

Table 1: Examples of Nucleophilic Trifluoromethoxylation Approaches

Reagent System Substrate Type Typical Conditions Ref.
AgOCF₃ (from AgF/TFMS) Arylboronic Acids Metal-mediated coupling nih.gov
TFMS / CsF Alkenes Silver-catalyzed bromotrifluoromethoxylation mdpi.com

Radical Trifluoromethoxylation Pathways

Radical-based methods offer a complementary approach, often suitable for direct C-H functionalization of arenes and heteroarenes. These pathways involve the generation of the trifluoromethoxy radical (•OCF3), which is highly reactive and can add to aromatic systems.

A significant advancement in this area is the use of bis(trifluoromethyl)peroxide (BTMP, CF3OOCF3) as a practical and efficient source of the •OCF3 radical. nih.govresearchgate.net This reagent can be activated under thermal conditions or by using a catalyst to initiate the C-H trifluoromethoxylation of unactivated aromatic compounds. nih.gov This method represents a direct route to trifluoromethoxylated arenes, potentially applicable to a chroman precursor. nih.gov

Another class of reagents includes stable, crystalline sources like 1-trifluoromethoxybenzimidazole, which can undergo homolytic cleavage of the N-OCF3 bond to release the trifluoromethoxy radical under mild conditions. researchgate.net These radical approaches are attractive due to their potential for late-stage functionalization and high functional group tolerance.

Table 2: Reagents for Radical Trifluoromethoxylation

Reagent Activation Method Substrate Scope Ref.
Bis(trifluoromethyl)peroxide (BTMP) TEMPO catalysis or Photoredox (Hetero)arenes nih.govresearchgate.net

Visible Light Photoredox Catalysis for Trifluoromethoxylation

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of C-OCF3 bonds. nih.govresearchgate.netmdpi.comresearchgate.net This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, which becomes highly oxidizing or reducing upon excitation with visible light. researchgate.netmdpi.com

In the context of trifluoromethoxylation, the excited photocatalyst can interact with a suitable precursor to generate a trifluoromethoxy radical. pkusz.edu.cn For example, the photocatalyst can oxidize a trifluoromethoxylation reagent, leading to its fragmentation and release of the •OCF3 radical. This radical can then engage in C-H functionalization of an aromatic substrate. nih.gov This technique is noted for its exceptionally mild reaction conditions, often proceeding at room temperature, and its high degree of functional group compatibility. researchgate.net The application of photoredox catalysis allows for the direct trifluoromethoxylation of a wide range of arenes and heteroarenes, providing a modern and efficient pathway to compounds like this compound from its unfunctionalized parent. nih.govnih.gov

Construction of the Chroman Ring System

The chroman framework, a fused benzopyran system, is a common scaffold in natural products and pharmaceuticals. Its synthesis can be achieved through various strategies, including cyclization and multi-component reactions.

Cyclization Reactions for Benzopyran Formation

The formation of the chroman ring often involves an intramolecular cyclization to form the dihydropyran ring fused to the benzene (B151609) core. A common strategy is the acid-catalyzed annulation of a phenol with a suitable three-carbon partner, such as an alkene or an allylic alcohol. For instance, triflimide has been used as a catalyst for the annulation of o-hydroxy benzylic alcohols with alkenes to furnish chromane derivatives under mild conditions. chemrxiv.org

Another powerful approach involves radical cascade reactions. researchgate.netbohrium.com Visible-light-promoted radical cyclization can be used to construct the chroman ring. For example, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can produce chroman-4-ones under metal-free conditions. mdpi.com Similarly, photocatalytic cascade trifluoromethylation/cyclization reactions have been developed to synthesize trifluoroethylated benzopyran derivatives in a single step with high regioselectivity. researchgate.netbohrium.comresearchgate.net

Table 3: Selected Cyclization Strategies for Chroman Synthesis

Reaction Type Key Reactants Catalyst/Conditions Product Type Ref.
Brønsted Acid Annulation o-hydroxy benzylic alcohol, alkene Triflimide (5 mol%) Substituted Chroman chemrxiv.org
Radical Cascade Annulation 2-(allyloxy)arylaldehyde, oxalate (NH₄)₂S₂O₈ Chroman-4-one mdpi.com

Multi-component Reactions in Chroman Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like chromans. nih.govfrontiersin.org

The Ugi four-component condensation reaction (U-4CCR) has been applied to the synthesis of complex chroman derivatives. For example, the reaction between a chroman-2-carboxylic acid, an aldehyde, an amine, and an isocyanide can yield highly functionalized chroman-2-carboxamides. researchgate.net

Another notable example is the Kabbe condensation, which involves the reaction of an aliphatic ketone with a 2'-hydroxyacetophenone to form a chroman-4-one. orgsyn.org This reaction can be performed in one pot and provides a straightforward entry into the chroman-4-one scaffold, which can be a precursor to the fully reduced chroman ring. orgsyn.org These MCRs are valuable for rapidly building molecular complexity from simple and readily available starting materials. nih.govfrontiersin.org

Direct and Indirect Synthetic Routes to this compound

The synthesis of the this compound skeleton can be approached in two primary ways: by constructing the heterocyclic ring onto a phenol already bearing the trifluoromethoxy group, or by first forming the chroman ring system and subsequently introducing the -OCF₃ substituent.

A common and direct route to 6-substituted chromans involves the use of correspondingly substituted phenols as starting materials. In this approach, a pre-functionalized phenol, such as 4-(trifluoromethoxy)phenol or one of its derivatives (e.g., 2'-hydroxy-5'-(trifluoromethoxy)acetophenone), serves as the cornerstone upon which the dihydropyran ring is constructed.

One effective method is the acid-catalyzed reaction of a suitable phenol with an α,β-unsaturated aldehyde or ketone. For instance, the reaction of 4-(trifluoromethoxy)phenol with crotonaldehyde can yield the desired chroman scaffold. A more versatile approach involves the Michael addition of a phenol to an appropriate acrylic acid derivative, followed by intramolecular cyclization.

A well-documented strategy for analogous compounds is the synthesis of 4-chromanones from 2'-hydroxyacetophenones. researchgate.net This involves a base-promoted aldol condensation with an aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov For the synthesis of a this compound-4-one, 2'-hydroxy-5'-(trifluoromethoxy)acetophenone would be the key starting material. This intermediate can be reacted with various aldehydes in the presence of a base like diisopropylamine (DIPA) under microwave irradiation to afford 2-substituted-6-(trifluoromethoxy)chroman-4-ones. nih.gov

An alternative strategy involves the initial synthesis of a chroman ring, which is subsequently functionalized with a trifluoromethoxy group at the C6 position. This late-stage functionalization can be advantageous if the desired chroman precursor is more readily accessible or if the -OCF₃ group is incompatible with the reaction conditions used for ring formation.

The introduction of a trifluoromethoxy group onto an aromatic ring can be challenging. Modern methods often involve the use of specialized electrophilic or radical trifluoromethoxylating reagents. For a precursor such as chroman-6-ol or a 6-aminochroman, the -OCF₃ group could be installed via a multi-step sequence. For example, an amino group can be converted to a diazonium salt, which can then be subjected to trifluoromethoxylation under silver- or copper-promoted conditions. Direct C-H trifluoromethoxylation of an activated aromatic ring is also an emerging technique, often requiring electrochemical methods or photoredox catalysis to generate the reactive trifluoromethoxy radical. The success of this approach would depend on the reactivity and directing effects of the existing chroman ring substituents.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure 6-(Trifluoromethoxy)chromans

Many biologically active chroman derivatives are chiral, with their pharmacological activity often residing in a single enantiomer. Therefore, methods to obtain enantiomerically pure 6-(trifluoromethoxy)chromans are of significant importance. This can be achieved either through stereoselective synthesis, which creates a specific enantiomer, or by resolving a racemic mixture.

Stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the formation of the stereocenter, typically at the C2 position. One powerful technique is the intramolecular Mitsunobu reaction. researchgate.netresearchgate.net This reaction proceeds with a clean inversion of stereochemistry at the reacting center. missouri.eduwikipedia.orgnih.gov For example, a chiral alcohol precursor can be cyclized under Mitsunobu conditions (using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the chroman ether linkage, thereby transferring the stereochemistry of the precursor to the C2 position of the final product. wikipedia.org

When a racemic mixture is produced, it must be separated into its constituent enantiomers through a process known as chiral resolution. nbinno.com

Classical Chemical Resolution : This widely used method involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nbinno.com Since diastereomers have different physical properties, they can often be separated by crystallization or chromatography. nih.gov For chromans bearing a carboxylic acid group, such as this compound-2-carboxylic acid, common resolving agents are chiral amines. The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. After separation, the chiral resolving agent is removed to yield the pure enantiomer. nbinno.com

Chiral Resolving Agent TypeExamplesTarget Functional Group
Chiral Bases(+)-α-Phenethylamine, Quinine, Brucine, CinchonidineCarboxylic Acids
Chiral Acids(+)-Tartaric acid, (S)-Mandelic acid, (1S)-(-)-Camphorsulfonic acidAmines

Enzymatic Resolution : A greener and often highly selective alternative is enzymatic resolution. Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer untouched. For instance, in the case of racemic methyl 6-fluoro-chroman-2-carboxylate, specific esterases have been used to hydrolyze one enantiomer to the corresponding carboxylic acid with high enantiomeric excess, allowing for easy separation of the unreacted ester and the hydrolyzed acid. rsc.orgresearchgate.net This technique is directly applicable to the resolution of this compound esters. rsc.org

Post-Synthetic Functionalization and Derivatization of the Chroman Core

Once the this compound core is assembled, it can be further modified to create a library of derivatives. Functionalization can occur at various positions on the heterocyclic or aromatic rings.

The C2 and C4 positions of the dihydropyran ring are common sites for derivatization. The C4 position is frequently manipulated via the corresponding chroman-4-one intermediate.

C4 Position : Chroman-4-ones are versatile precursors. researchgate.net The carbonyl group at C4 can be reduced to a secondary alcohol (chroman-4-ol) using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in subsequent reactions. For example, it can be converted into other functional groups with inversion of stereochemistry via the Mitsunobu reaction, where the alcohol is activated and displaced by a suitable nucleophile. missouri.edunih.gov The C4-carbonyl can also be used to form C-C bonds, for example, through aldol-type condensations at the adjacent C3 position to produce 3-benzylidene-chroman-4-ones. mdpi.com

C2 Position : The C2 position is often functionalized with a carboxylic acid group, as seen in the analogous 6-fluorochroman-2-carboxylic acid. nbinno.comchemicalbook.comnbinno.com This carboxylic acid serves as a valuable synthetic handle. It can be converted into esters, amides, or reduced to a primary alcohol. The alcohol can be further transformed, for example, into an aminomethyl group, providing a key building block for more complex pharmaceutical agents.

The aromatic ring of this compound can also be modified, typically through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the alkoxy ether oxygen of the chroman ring and the 6-trifluoromethoxy group.

The alkoxy group is an activating, ortho, para-director due to its ability to donate electron density through resonance.

The trifluoromethoxy group is a deactivating, meta-director due to the strong inductive electron-withdrawing effect of the fluorine atoms. youtube.com

Introduction of Diverse Substituents to Investigate Structure-Property Relationships

The strategic derivatization of the this compound scaffold is a critical step in medicinal chemistry and materials science to fine-tune its physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group at the 6-position serves as a crucial starting point, imparting unique electronic and steric characteristics to the molecule. This substituent is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Building upon this core, further modifications are introduced to systematically probe structure-property relationships (SPRs). The goal is to optimize desired activities, whether they be therapeutic potency, selectivity, or specific material characteristics, by strategically appending various functional groups at other positions of the chroman ring system.

The introduction of substituents allows for the modulation of properties such as:

Electronic Effects: Altering the electron density of the aromatic ring and the heterocyclic pyran ring.

Steric Bulk: Introducing groups of varying sizes to probe the spatial requirements of binding pockets or to influence conformation.

Hydrogen Bonding Capacity: Adding or removing hydrogen bond donors and acceptors to enhance target-specific interactions.

Investigations into congeners, such as other 6-substituted chromans, provide a predictive framework for the derivatization of the this compound core. By examining how different substituents at various positions on analogous chroman rings affect biological activity, researchers can make informed decisions in designing novel and more effective compounds.

Substitution on the Chroman Aromatic Ring (A-Ring)

Further substitution on the benzene portion of the chroman nucleus (positions C5, C7, and C8) is a common strategy to modulate activity. Studies on analogous 2H-chromene derivatives acting as P2Y₆ receptor antagonists have shown that the nature and position of halogen substituents on this ring are critical for potency. While the primary focus of that study was not on 6-(trifluoromethoxy) analogs, the structure-activity relationship data for 6-halo derivatives provides valuable insight into the sensitivity of this region.

For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromenes, the potency was found to be highly dependent on the halogen at the 6-position. The rank order of potency for these 6-halo derivatives was determined to be F ≥ Cl > Br, I, indicating a preference for smaller, more electronegative atoms at this site. nih.gov This suggests that for a this compound core, the electronic landscape of the A-ring is a key determinant of activity, and further substitution could offer a route to optimization.

Table 1: Effect of 6-Position Halogen Substituent on P2Y₆ Receptor Antagonist Potency in a 2H-Chromene Scaffold

Compound Analogue (Modification on a 2H-Chromene Core)Substituent at C6IC₅₀ (μM)
Fluorinated Analogue-F1.15
Chlorinated Analogue-Cl1.79
Brominated Analogue-Br~3.5
Iodinated Analogue-I~3.5

Data sourced from a study on 2H-chromene derivatives, presented here as an analogue system. nih.gov

Substitution at the C2 Position of the Pyran Ring (C-Ring)

The C2 position of the chroman ring is a frequent site for modification, as substituents here can project into solvent or binding pockets, significantly influencing the molecule's interactions. The stereochemistry at this position is also crucial. Optically pure 6-fluoro-chroman-2-carboxylic acids, for example, are recognized as pivotal chiral building blocks in the pharmaceutical industry. rsc.org

In a study of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB (NF-κB), derivatization of the C2-carboxy group with various substituted phenylamides revealed distinct structure-property relationships. nih.gov This demonstrates that even distant modifications to a substituent at C2 can have a profound impact on biological activity. While compounds with hydroxyl or methoxy (B1213986) groups on the N-phenyl ring were inactive, those bearing methyl, trifluoromethyl, or chloro substituents proved to be potent inhibitors. nih.gov This highlights a preference for lipophilic and electron-withdrawing groups in that specific region of the molecule.

The most active compound in the series featured a 4-chloro substituent on the N-phenyl ring, suggesting that derivatization of a this compound-2-carboxylic acid with a similar library of amides could be a promising strategy for developing potent inhibitors of specific targets. nih.gov

Table 2: Structure-Property Relationships of N-Phenylamide Derivatives of a 6-Hydroxy-7-methoxy-chroman-2-carboxylic Acid Scaffold

Substituent on N-Phenyl RingIC₅₀ (μM) for NF-κB Inhibition
4-OHInactive
4-OCH₃Inactive
4-CH₃30.1
3-CF₃10.2
4-Cl6.0

Data sourced from a study on 6-hydroxy-7-methoxychroman derivatives, presented here as an analogue system. nih.gov

These examples from closely related chroman systems underscore the strategic importance of introducing diverse substituents to probe and optimize molecular properties. For the this compound scaffold, these findings provide a rational basis for future derivatization efforts aimed at discovering novel compounds with tailored biological or material functions.

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethoxy Chroman

Reactivity Profile of the Trifluoromethoxy Group in the Chroman Context

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the chemical reactivity of the chroman framework. Its properties arise from a combination of strong inductive effects and weaker resonance effects, which alter the electron density distribution within the molecule.

The trifluoromethoxy group is a potent electron-withdrawing group, primarily due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) pulls electron density away from the aromatic ring through the oxygen atom and the C-O sigma bond. reddit.com This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). beilstein-journals.org The electron-withdrawing nature of the -OCF₃ group can be compared to that of a halogen, earning it the nickname "super-halogen" or "pseudo-halogen". nih.gov

While the oxygen atom possesses lone pairs that can theoretically donate electron density to the aromatic ring via resonance (+M effect), this effect is significantly diminished by the attached trifluoromethyl group. reddit.com The strong pull of the fluorine atoms reduces the ability of the oxygen's lone pairs to participate in resonance with the benzene ring. reddit.com Despite this, the resonance donation, though weak, still plays a role in directing incoming electrophiles.

A comparison of the electronic properties of various substituents is provided in the table below.

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-OCH₃ (Methoxy)Weakly withdrawing (-I)Strongly donating (+M)Activating
-Cl (Chloro)Strongly withdrawing (-I)Weakly donating (+M)Deactivating
-CF₃ (Trifluoromethyl)Strongly withdrawing (-I)NoneStrongly deactivating
-OCF₃ (Trifluoromethoxy) Strongly withdrawing (-I) Weakly donating (+M) Deactivating

The strong electron-withdrawing nature of the trifluoromethoxy group has a profound impact on the kinetics and thermodynamics of reactions involving the 6-(trifluoromethoxy)chroman molecule.

Kinetics:

The deactivating effect of the -OCF₃ group generally leads to slower reaction rates in electrophilic aromatic substitutions. For instance, trifluoromethoxybenzene undergoes nitration at a significantly slower rate (up to 5 times slower) than benzene. beilstein-journals.org This is because the reduced electron density of the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. vaia.com The rate of reaction is influenced by the stability of the reaction intermediates. In electrophilic aromatic substitution, the formation of the carbocation intermediate (sigma complex) is the rate-determining step. masterorganicchemistry.com The electron-withdrawing -OCF₃ group destabilizes this positively charged intermediate, thus increasing the activation energy and slowing down the reaction. vaia.comvaia.com

Conversely, the trifluoromethyl group can accelerate reactions that proceed through a negatively charged transition state. For example, in Sₙ2 reactions, the presence of a CF₃ group can lead to a significant rate enhancement. beilstein-journals.org

Thermodynamics:

The table below summarizes the expected kinetic and thermodynamic effects of the trifluoromethoxy group on different reaction types.

Reaction TypeKinetic EffectThermodynamic Effect
Electrophilic Aromatic SubstitutionDecreased rate (deactivating)Destabilization of carbocation intermediate
Nucleophilic Aromatic SubstitutionIncreased rate (activating)Stabilization of negatively charged intermediate
Reactions involving carbanion formationIncreased rateStabilization of carbanion

Reactivity of the Chroman Ring System

The reactivity of the chroman ring system in this compound is a combination of the properties of the substituted benzene ring and the heterocyclic pyran ring.

Despite being a deactivating group, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution reactions. beilstein-journals.org This directing effect is a consequence of the interplay between its strong inductive electron-withdrawing effect and its weaker resonance electron-donating effect. beilstein-journals.org

However, the trifluoromethoxy substituent shows a strong preference for para substitution. researchgate.net Ortho isomers are typically formed in much smaller amounts, unless the para position is already occupied. researchgate.net This preference for the para position is likely due to steric hindrance from the bulky -OCF₃ group, which disfavors attack at the adjacent ortho positions.

The directing effects of various groups in electrophilic aromatic substitution are summarized below.

SubstituentDirecting Effect
-OCH₃ (Methoxy)ortho, para-directing
-Cl (Chloro)ortho, para-directing
-CF₃ (Trifluoromethyl)meta-directing vaia.comvaia.com
-OCF₃ (Trifluoromethoxy) ortho, para-directing (with strong para preference) researchgate.net

The heterocyclic part of the chroman ring system can undergo nucleophilic reactions. In chroman-4-ones, a related class of compounds, the C-2 position is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.netresearchgate.net The presence of an electron-withdrawing group on the aromatic ring, such as the trifluoromethoxy group at the 6-position, would be expected to enhance the electrophilicity of the chroman ring system, potentially making it more susceptible to nucleophilic attack.

For instance, in chromone (B188151) systems, electron-withdrawing groups at position 3 have been shown to significantly alter the reactivity of the γ-pyrone ring towards nucleophiles. researchgate.net Similarly, the -OCF₃ group on the benzene ring of this compound could influence the reactivity of the pyran ring.

Reactions of chromones with nucleophiles like hydrazine (B178648) can lead to the formation of various heterocyclic products. nih.gov In the context of this compound, while it lacks the carbonyl group of chromanones, the ether oxygen and the benzylic positions of the pyran ring could potentially be sites for nucleophilic attack under specific conditions, although such reactions are less common.

The chroman ring system can be subject to both oxidation and reduction reactions.

Oxidation:

Oxidation of the chroman ring can occur at the benzylic C-4 position. For example, oxidation of some chroman derivatives can lead to the corresponding chroman-4-ones. arkat-usa.org The presence of the electron-withdrawing trifluoromethoxy group might influence the ease of this oxidation. Oxidation of a methyl group on a chroman ring to a carboxylic acid has been achieved using reagents like potassium persulfate and copper(II) sulfate. acs.orgnih.gov

Reduction:

The reduction of chromanones, which are oxidized forms of chromans, is a common method for synthesizing chroman-4-ols and subsequently chromans. researchgate.netnih.gov Reagents like sodium borohydride (B1222165) are often used for this purpose. arkat-usa.orgnih.gov While this compound itself is already in a reduced state compared to a chromone or chroman-4-one, further reduction of the aromatic ring is possible under harsh conditions, such as catalytic hydrogenation at high pressure, but this is generally a difficult transformation. The trifluoromethoxy group itself is generally resistant to reduction. beilstein-journals.org

The table below provides a summary of common reagents used for the oxidation and reduction of related chroman systems.

TransformationReagent(s)Product(s)
Oxidation of a benzylic methyl groupK₂S₂O₈, CuSO₄Carboxylic acid acs.orgnih.gov
Oxidation of a chromanolChromic acidChromanone arkat-usa.org
Reduction of a chromoneSodium borohydride (NaBH₄)Chroman-4-ol arkat-usa.orgnih.gov
Reduction of a chroman-4-oneSodium borohydride (NaBH₄)Chroman-4-ol nih.gov
Dehydroxylation of a chroman-4-olTriethylsilane, BF₃·Et₂OChroman nih.gov

Exploration of Novel Reaction Pathways Involving the this compound Scaffold

The this compound structure serves as a versatile building block for the synthesis of more complex molecules. The chroman ring system can be constructed through various methods, including the cyclization of phenol (B47542) derivatives with aldehydes or ketones under acidic or basic conditions. Research into the broader class of chromans has unveiled several innovative reaction pathways, which can be extrapolated to the 6-(trifluoromethoxy) derivative. The electron-withdrawing nature of the trifluoromethoxy group is anticipated to influence the regioselectivity and rate of these transformations.

One significant area of exploration is the use of radical cascade reactions to functionalize the chroman core. mdpi.com These reactions, often initiated by photoredox catalysis or chemical initiators like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), can introduce diverse functional groups. mdpi.comfrontiersin.org For instance, a cascade radical annulation involving an alkoxycarbonyl radical could lead to the formation of ester-containing chroman-4-ones. mdpi.com Similarly, the introduction of acyl, phosphoryl, or sulfonyl radicals represents a powerful strategy for creating functionalized chroman-4-one derivatives from corresponding 2-(allyloxy)arylaldehydes. mdpi.com

Palladium-catalyzed reactions also offer a sophisticated route for derivatization. Asymmetric allylic C-H functionalization, for example, has been applied to chroman scaffolds, enabling the enantioselective synthesis of complex products. sci-hub.se Another approach involves the 1,4-nucleophilic addition of a trifluoromethyl group to a related chromone system using reagents like (trifluoromethyl)trimethylsilane, which proceeds with high regioselectivity to form 2,2-bis(trifluoromethyl)chroman-4-ones after hydrolysis. acs.org This highlights the potential for further fluorination of the scaffold.

The table below outlines potential novel reaction pathways applicable to the this compound scaffold, based on established methodologies for related chroman compounds.

Table 1: Potential Reaction Pathways for the this compound Scaffold

Reaction Type Reagents & Conditions Potential Product Key Features
Radical Cascade Annulation 2-(Allyloxy)aryl-aldehyde precursor, Oxalates, (NH₄)₂S₂O₈ Ester-containing chroman-4-one Metal-free conditions, direct introduction of an ester group. mdpi.com
Intramolecular Stetter Reaction Aldehyde-functionalized precursor, N-Heterocyclic Carbene (NHC) catalyst Fused tricyclic chroman-4-one Asymmetric synthesis possible with chiral NHC catalysts.
Nucleophilic Trifluoromethylation Chromone precursor, (CF₃)Si(CH₃)₃, Fluoride source 2,2-Bis(trifluoromethyl)chroman-4-one High regioselectivity for 1,4-addition. acs.org
Dehydrogenation-Arylation Chroman-4-one precursor, Palladium catalyst, Arylboronic acid Aryl-substituted chromone Two-step sequence to introduce aromatic diversity.
PPh₃-Catalyzed Domino Reaction Salicyl N-thiophosphinylimine precursor, Allenoate Highly functionalized chroman derivative Forms multiple bonds in a single operation. acs.org

Mechanistic Elucidation of Synthetic Transformations via Kinetic and Spectroscopic Studies

Understanding the step-by-step mechanism of a chemical reaction is crucial for optimizing conditions and designing new synthetic routes. numberanalytics.com For transformations involving the this compound scaffold, a combination of kinetic and spectroscopic techniques provides the necessary insights into reaction intermediates and transition states. numberanalytics.commpg.de

Kinetic analysis involves studying the rate of a reaction and how it is influenced by factors such as reactant concentration, temperature, and catalysts. numberanalytics.com Such studies can help identify the rate-determining step of a reaction. For instance, in a multi-step synthesis of a chroman derivative, monitoring the concentration of reactants and products over time via methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can reveal the order of the reaction with respect to each component. numberanalytics.comnumberanalytics.com This data is then used to build a kinetic model that can be tested against different proposed mechanisms. mpg.denumberanalytics.com

Spectroscopic methods are indispensable for identifying and characterizing transient species that form during a reaction. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to monitor the structural evolution of the this compound scaffold during a reaction, confirming the formation of intermediates and the final product. numberanalytics.comresearchgate.net

Infrared (IR) Spectroscopy: IR is effective for tracking the appearance or disappearance of specific functional groups, such as the carbonyl group (C=O) in the formation of a chroman-4-one from a chromanol. numberanalytics.comnih.gov

Mass Spectrometry (MS): Tandem mass spectrometry (MS²) can be combined with gas-phase IR spectroscopy and computational chemistry to identify fragment ion structures. nih.gov This approach helps to understand complex fragmentation processes and deduce reaction mechanisms by linking precursor ions to their products. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: In reactions suspected of proceeding through radical mechanisms, such as photocatalytic functionalizations, ESR spectroscopy is a powerful tool for detecting and identifying the specific radical intermediates involved. researchgate.net

The table below summarizes the application of these techniques to elucidate the mechanisms of reactions involving the this compound scaffold.

Table 2: Techniques for Mechanistic Elucidation

Technique Application Information Gained
Kinetic Studies Monitoring reactant/product concentration over time. Reaction rate, reaction order, identification of the rate-determining step. numberanalytics.com
NMR Spectroscopy ¹H, ¹³C, ¹⁹F NMR analysis of reaction mixture at various time points. Structural confirmation of intermediates and products. numberanalytics.comresearchgate.net
IR Spectroscopy Real-time monitoring of characteristic vibrational frequencies. Detection of functional group transformations (e.g., -OH to C=O). nih.gov
Mass Spectrometry ESI-MS to detect intermediates; MS² to analyze fragmentation. Mass-to-charge ratio of intermediates, elucidation of fragmentation pathways. numberanalytics.comnih.gov
ESR Spectroscopy Detection of unpaired electrons in the reaction mixture. Confirmation and characterization of radical intermediates. researchgate.net

By integrating findings from these kinetic and spectroscopic studies, a comprehensive, step-by-step picture of the reaction mechanism can be constructed, enabling chemists to refine and expand the synthetic utility of the this compound scaffold. mpg.decore.ac.uk

Theoretical and Computational Studies on 6 Trifluoromethoxy Chroman and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide foundational knowledge about a molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. akj.az It has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov For 6-(Trifluoromethoxy)chroman, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

The process begins by constructing an initial molecular model. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This energy minimum corresponds to the most stable, or "optimized," molecular geometry. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used for such calculations on organic molecules. akj.azresearchgate.netsapub.org

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this would reveal the exact puckering of the dihydropyran ring and the orientation of the trifluoromethoxy group relative to the chroman core. These structural parameters are crucial for understanding the molecule's physical and chemical properties.

Table 1: Representative Optimized Geometric Parameters for a Chroman Skeleton Calculated via DFT This table presents typical, non-specific data for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.53 Å
C4-C4a1.51 Å
O1-C21.44 Å
C5-C61.39 Å
Bond Angle∠O1-C2-C3112.5°
∠C2-C3-C4110.8°
∠C8a-O1-C2116.0°
Dihedral Angle∠O1-C2-C3-C4-55.2° (Half-Chair)

The non-planar dihydropyran ring of the chroman structure can exist in several different conformations, such as half-chair and boat forms. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org Computational methods can map the potential energy surface of the molecule as a function of specific dihedral angles, creating an energy landscape. yale.edunih.govresearchgate.net

This landscape reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers. libretexts.orgresearchgate.net For this compound, the analysis would identify the preferred puckering of the chroman ring and the rotational position of the trifluoromethoxy group. The relative energies of these conformers determine their population at a given temperature. Molecules continuously interconvert between conformations, but they are most likely to be found in the lowest energy states. libretexts.org

Table 2: Illustrative Conformational Energy Landscape for a Chroman Ring This table presents hypothetical data to illustrate the concept.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Stability
Half-Chair 1~ -55°0.00Global Minimum
Boat~ 0°+5.5Transition State
Half-Chair 2~ +55°0.00Global Minimum
Planar~ 0°, ~0°+8.0High-Energy Transition State

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.orgjournalirjpac.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govsapub.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution, identifying the specific atoms that are most likely to be involved in chemical reactions. nih.govjournalirjpac.com

Table 3: Representative Frontier Molecular Orbital Data for a Chroman Analogue This table presents hypothetical data for illustrative purposes.

ParameterEnergy (eV)Implication
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-2.4 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical stability and reactivity

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical calculations often model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study the explicit movements and interactions of a molecule over time in a realistic environment, such as in water or another solvent. mdpi.comnih.gov MD simulations apply classical mechanics to model the atomic motions of the solute (this compound) and the surrounding solvent molecules. mdpi.com

An MD simulation generates a trajectory, which is a history of the positions and velocities of all atoms in the system over a period of time, typically nanoseconds to microseconds. nih.gov Analysis of this trajectory can reveal the dynamic stability of different conformations identified by quantum calculations. nih.gov It shows how the molecule flexes, vibrates, and rotates, and whether it remains in a stable conformation or transitions between different states. Furthermore, MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonding between the molecule and solvent, which can significantly influence its conformation and properties. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.comnih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be topological (describing atomic connectivity), geometric (describing 3D shape), or electronic (describing charge distribution).

Once calculated for a series of related compounds, these descriptors are used to build a mathematical model, often using multiple linear regression or machine learning algorithms, that relates the descriptors to an experimentally measured property. mdpi.comresearchgate.net For this compound and its analogues, a QSPR model could be developed to predict properties like boiling point, solubility, or lipophilicity (logP). ambeed.com These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. researchgate.netwisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another powerful application of computational chemistry. schrodinger.com Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. tau.ac.ilresearchgate.net These shielding values are then converted into chemical shifts by comparing them to a reference standard (like TMS). The predicted chemical shifts and coupling constants can be compared with experimental NMR data to help assign complex spectra and confirm the correct structure and stereochemistry of a molecule. csic.esresearchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

SpectrumSignalCalculated ValueExperimental Value
IR C-O-C stretch (ether)1245 cm⁻¹1250 cm⁻¹
C-F stretch (CF₃)1160 cm⁻¹1165 cm⁻¹
¹H NMR H at C2 (CH₂)4.25 ppm4.22 ppm
H at C4 (CH₂)2.80 ppm2.78 ppm
¹³C NMR C from CF₃121.5 ppm121.2 ppm

Investigation of Non-Covalent Interactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group, often termed a "super-halogen" due to its electronic properties, plays a significant role in modulating the intermolecular forces of a molecule. beilstein-journals.org Its strong electron-withdrawing nature and notable lipophilicity influence molecular conformation and recognition, largely through a complex network of non-covalent interactions. mdpi.comresearchgate.net Computational and theoretical studies on this compound analogues, particularly substituted 2-trifluoromethylchromones, have provided substantial insight into the specific types and geometries of these interactions.

The primary non-covalent interactions involving the trifluoromethoxy group and its trifluoromethyl analogue (-CF₃) include hydrogen bonds, π-stacking, and other van der Waals forces. conicet.gov.arrsc.org Due to the high electronegativity of the fluorine atoms, the -OCF₃ and -CF₃ groups are capable of acting as hydrogen bond acceptors. frontiersin.orgnih.gov

Hydrogen Bonding: In crystal structures of 2-trifluoromethylchromone derivatives, detailed analyses using Hirshfeld surfaces and Density Functional Theory (DFT) calculations have identified and quantified various intermolecular hydrogen bonds. conicet.gov.arrsc.org The most prominent among these are C–H···O and C–H···F interactions. conicet.gov.ar The fluorine atoms of the trifluoromethyl group participate readily in forming these weak hydrogen bonds, which collectively contribute to the stability of the supramolecular architecture. conicet.gov.arresearchgate.net

The introduction of a trifluoromethyl group can enhance the strength of nearby hydrogen bond donors. frontiersin.org For instance, theoretical calculations on molecules where a -CF₃ group is present show an increase in the positive electrostatic potential (ESP) on adjacent hydrogen atoms (e.g., in an N-H group), thereby strengthening their interaction with a hydrogen bond acceptor. frontiersin.org This phenomenon is attributed to the powerful electron-pulling effect of the trifluoromethyl moiety. frontiersin.org

π-Interactions and Other Contacts: Beyond conventional hydrogen bonds, the aromatic portions of chromone (B188151) analogues engage in π–π stacking, which serves as a significant driving force for building the crystal lattice. conicet.gov.arrsc.org Furthermore, interactions such as C–H···π and C=O···π contribute to stabilizing the crystal packing in these systems. conicet.gov.ar The trifluoromethoxy group's influence is also observed in how it modifies the electron density of the aromatic core, which can affect these π-interactions. beilstein-journals.org Computational studies have revealed that the trifluoromethoxy group can significantly decrease the electron density in the chroman-like core, which in turn influences its interaction with other molecules. beilstein-journals.org

The tables below summarize key findings from computational studies on trifluoromethyl-substituted chromone analogues, which serve as models for understanding the interactions of this compound.

Table 1: Geometry of Intermolecular Hydrogen Bonds in 2-Trifluoromethylchromone Analogues This table presents the geometric parameters for selected C–H···O and C–H···F hydrogen bonds observed in the crystal structures of various substituted 2-trifluoromethylchromones. The distances are shorter than the sum of the van der Waals radii, confirming them as genuine hydrogen bonds. conicet.gov.ar

Interacting Atoms (D–H···A)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)Compound Analogue
C(8)–H(8)···O(1)2.4703.394169.03-methyl-6-nitro-2-trifluoromethylchromone
C(5)–H(5)···O(1W)2.5973.498158.33-methyl-6-hydroxy-2-trifluoromethylchromone
C(10)–H(10A)···F(1)2.6033.528155.03-methyl-6-cyano-2-trifluoromethylchromone
C(7)–H(7)···F(2)2.7113.570145.73-methyl-6-nitro-2-trifluoromethylchromone
Source: Data adapted from DFT calculations and X-ray diffraction studies on substituted 2-trifluoromethylchromones. conicet.gov.ar

Table 2: Influence of Trifluoromethyl Group on Molecular Electrostatic Potential (ESP) The introduction of a trifluoromethyl group significantly alters the electrostatic landscape of a molecule, which is a key determinant of non-covalent interaction strength. This table compares the calculated ESP on the hydrogen atom of an N-H group with and without a nearby trifluoromethyl substituent.

CompoundFunctional GroupMax ESP on N-H Hydrogen (kcal/mol)
Coumarin (B35378) 7 AnalogueN-H26.57
DTBO (Coumarin 7 with -CF₃)N-H adjacent to -CF₃30.99
Source: Data from DFT calculations at the B3LYP/6-31G(d,p) level. frontiersin.org The increase in positive ESP enhances the hydrogen bond donor strength.
Compound AnalogueMain Non-Covalent Interaction Types
3-methyl-6-cyano-2-trifluoromethylchromoneC–H···O, C–H···F, π–π stacking, C–H···π, C=O···π
3-methyl-6-nitro-2-trifluoromethylchromoneC–H···O, C–H···F, π–π stacking, C–H···π, C=O···π
3-methyl-6-hydroxy-2-trifluoromethylchromoneO–H···O=C, C–H···O, C–H···F, π–π stacking
Source: Based on Hirshfeld surface and fingerprint plot analysis. conicet.gov.ar

Structure Activity Relationship Sar Methodologies and Molecular Design Principles for Chroman Derivatives Bearing a Trifluoromethoxy Moiety

Design Strategies for Modulating Biological Activity through Trifluoromethoxy Incorporation

The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential. rsc.org When designing 6-(trifluoromethoxy)chroman derivatives, several strategies can be employed to modulate their biological activity. The trifluoromethoxy group is known to increase lipophilicity, which can improve membrane permeability and oral bioavailability. vulcanchem.com Furthermore, the strong electron-withdrawing nature of the -OCF3 group can alter the electronic environment of the chroman ring, influencing its metabolic stability and interaction with target proteins. nih.gov

Design strategies often focus on:

Enhancing Metabolic Stability: The trifluoromethoxy group is generally more stable to metabolic degradation than a methoxy (B1213986) group, which can be susceptible to O-demethylation. By incorporating the -OCF3 group at the 6-position, chemists aim to block a potential site of metabolism, thereby prolonging the compound's half-life.

Improving Target Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to more favorable interactions with the binding site of a target protein. Its ability to participate in hydrogen bonding and other non-covalent interactions can be exploited to optimize ligand-receptor binding. evitachem.com

Modulating Physicochemical Properties: The introduction of the -OCF3 group can be used to fine-tune the lipophilicity and pKa of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Positional Isomerism and Stereochemical Effects on Molecular Recognition

The position of the trifluoromethoxy group on the chroman ring and the stereochemistry of the molecule are critical determinants of its biological activity. The substitution pattern on the aromatic ring of the chroman scaffold can significantly impact its interaction with biological targets. acs.org

Positional Isomerism: The biological activity of trifluoromethoxy-substituted chromans can vary significantly depending on the position of the -OCF3 group. For instance, studies on related chroman-4-amine (B2768764) derivatives have shown that the position of substituents on the aromatic ring is crucial for activity. While direct comparative studies on this compound versus other positional isomers are limited, it is reasonable to infer that moving the -OCF3 group to other positions, such as the 7- or 8-position, would alter the molecule's electronic distribution and steric profile, leading to different interactions with target proteins. For example, a study on 3,3-dimethyl-8-(trifluoromethoxy)chroman-4-one highlights the synthesis and characterization of an isomer with the trifluoromethoxy group at the 8-position. core.ac.uk The impact of positional isomerism is also evident in other heterocyclic systems where it influences electronic and photochromic properties. rsc.org

Stereochemical Effects: Many biologically active chroman derivatives are chiral, and their enantiomers often exhibit different pharmacological activities. For homoisoflavanones, which share the chroman core, the stereochemistry at the C3 position was found to be a key determinant of their antiangiogenic efficacy, with the (S)-isomers generally being more potent than the (R)-isomers. nih.gov Similarly, for chroman-4-amine derivatives, the (S)-isomers have been reported to be significantly more active than the corresponding (R)-isomers. Therefore, in the design of this compound derivatives with chiral centers, it is crucial to consider the stereochemistry and to synthesize and test individual enantiomers to identify the more active stereoisomer.

Table 1: Influence of Positional Isomerism and Stereochemistry on Chroman Derivatives
CompoundPosition of -OCF3StereochemistryObserved/Inferred Effect on Activity
This compound Derivative6(Racemic/Not specified)Baseline for comparison
8-(Trifluoromethoxy)chroman-4-amine8(S)-isomerDemonstrates the importance of the 8-position for certain biological targets. (S)-isomer is more active.
8-(Trifluoromethoxy)chroman-4-amine8(R)-isomer(R)-isomer shows 30-50% lower activity than the (S)-form.
3-Benzyl-chroman-4-one Derivative-(S)-isomer at C3Superior antiangiogenic efficacy compared to the (R)-isomer. nih.gov

Systematic Substituent Effects on the Chroman Scaffold and Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring of the chroman scaffold. nih.gov This electron-withdrawing effect can enhance the acidity of nearby protons and modulate the reactivity of the molecule. The -OCF3 group's electronic influence is exerted over a long range, affecting the basicity of the entire aromatic system. researchgate.net

From a steric perspective, the trifluoromethoxy group is larger than a methoxy group. Unlike the planar methoxy group, the trifluoromethoxy group prefers a conformation where the O-CF3 bond is orthogonal to the plane of the aryl ring. rsc.org This perpendicular orientation can have significant steric implications for how the molecule fits into a binding pocket. The steric bulk of the -OCF3 group can either be beneficial, by providing a better fit in a hydrophobic pocket, or detrimental, by causing steric clashes with the receptor. Studies on related fluorinated chroman-4-ones have shown that both electronic and steric factors play a significant role in their biological activity. nih.gov

The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule, which is often quantified by the logarithm of the partition coefficient (logP). Increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier. vulcanchem.com However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the introduction of an -OCF3 group must be carefully balanced with other structural features to achieve an optimal ADME profile. In a comparative analysis with related compounds, the trifluoromethyl (-CF3) group, a close relative of the trifluoromethoxy group, was shown to increase the lipophilicity of the chroman-4-one scaffold. vulcanchem.com It is well-established in medicinal chemistry that the -OCF3 group imparts even greater lipophilicity than the -CF3 group.

Table 2: Physicochemical Properties of Substituents on the Chroman Scaffold
Substituent at Position 6Electronic EffectSteric HindranceEffect on Lipophilicity (logP)
-HNeutralLowBaseline
-OCH3Electron-donatingModerateSlight increase
-CF3Strongly electron-withdrawingModerate to highSignificant increase. vulcanchem.com
-OCF3Strongly electron-withdrawingHighVery significant increase (higher than -CF3)

Bioisosteric Replacement Strategies Involving the Trifluoromethoxy Group

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The trifluoromethoxy group can be considered a bioisostere for other groups, such as the nitro group or an isopropyl group. nih.gov Conversely, the trifluoromethoxy group itself can be replaced by other bioisosteres to fine-tune the properties of a lead compound.

For example, if a lead compound with a 6-nitrochroman (B2949806) scaffold shows promising activity but also has toxicity concerns associated with the nitro group, replacing the nitro group with a trifluoromethoxy group could be a viable strategy to maintain or improve activity while reducing toxicity. nih.gov Other potential bioisosteres for the trifluoromethoxy group could include the pentafluorosulfanyl (–SF5) group or other fluorinated alkyl groups, each offering a unique combination of steric, electronic, and lipophilic properties. researchgate.net The replacement of an amide bond with a 1,2,3-triazole has also been explored in chroman derivatives to improve neuroprotective activity. nih.gov

Computational Approaches to SAR: Ligand-Based and Structure-Based Design Principles

Computational methods are invaluable tools in modern drug discovery for understanding SAR and for designing new compounds with improved properties. nih.gov Both ligand-based and structure-based design approaches can be applied to this compound derivatives.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure of the target protein, LBDD methods can be employed. These methods rely on the knowledge of a set of molecules that are active against the target. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build a model that correlates the chemical structures of a series of this compound derivatives with their biological activities. researchgate.net This model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. Pharmacophore modeling is another LBDD approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be used to design ligands that fit into the binding site. mdpi.com Molecular docking is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand to a target protein. mdpi.com Docking studies of this compound derivatives can provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to design new derivatives with improved binding affinity and selectivity. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding process.

Mechanistic Aspects of Biological Interactions of 6 Trifluoromethoxy Chroman Derivatives in Vitro and in Vivo Non Human Studies

Exploration of Molecular Targets and Binding Mechanisms

The biological effects of 6-(trifluoromethoxy)chroman derivatives are rooted in their ability to interact with specific molecular targets, including receptors and enzymes, which in turn modulates cellular signaling pathways and ion channel activity.

Receptor Binding Studies and Enzyme Inhibition (e.g., P2Y6 Receptor Antagonism)

Research has identified derivatives of this compound as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory and degenerative conditions. nih.gov For instance, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been investigated for their P2Y6 receptor antagonism. nih.govnih.gov Structure-activity relationship (SAR) studies on these chromene derivatives revealed that substitutions at the 6-position are suitable for derivatization without losing P2Y6 receptor affinity. nih.gov In fact, certain 6-alkynyl analogues of a 3-nitro-2-(trifluoromethyl)-2H-chromene antagonist demonstrated surmountable antagonism of UDP-induced production of inositol (B14025) phosphates in P2Y6R-expressing astrocytoma cells. nih.gov

Beyond receptor antagonism, chroman derivatives have also been studied as enzyme inhibitors. For example, some chroman-4-one derivatives have shown inhibitory activity against sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. acs.org Additionally, chromane-based structures have been reported to inhibit butyrylcholinesterase (BuChE) and monoamine oxidase (MAO). core.ac.uk Specifically, some gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine compounds have demonstrated good inhibition of equine serum butyrylcholinesterase. core.ac.uk

Interaction with Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with molecular targets triggers a cascade of events within cellular signaling pathways. The antagonism of the P2Y6 receptor, for example, can interfere with the UDP-induced activation of phospholipase C β (PLCβ) and subsequent Ca2+ mobilization. nih.gov

Furthermore, flavonoids and their derivatives, a class of compounds that includes the chroman scaffold, are known to modulate various signaling pathways critical to cell growth, survival, and inflammatory responses. These pathways include the phosphoinositide-3 kinase/RAC-alpha serine/threonine-protein kinase (PI3K/Akt), Wnt/β-catenin, and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov For instance, some flavonoids can inhibit the PI3K/Akt pathway, which is involved in activating the Nrf2 signaling pathway. mdpi.com They can also impact the signal transducers and activators of transcription (STAT) pathways, which are important for cell growth and survival. nih.gov

Modulation of Ion Channel Activity (e.g., KATP Channels)

Derivatives of the chroman structure have been shown to modulate the activity of ion channels, particularly ATP-sensitive potassium (KATP) channels. nih.gov KATP channels play a crucial role in regulating vascular smooth muscle tone and are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) subunits. nih.gov

Studies on 4,6-disubstituted 2,2-dimethylchromans, which are structurally related to the KATP channel opener cromakalim, have demonstrated their effects on vascular tone. acs.org Some of these derivatives were found to be more active on vascular smooth muscle tissue than on pancreatic tissue. acs.org The mechanism of action for some of these compounds involves opening KATP channels. acs.org Additionally, chroman derivatives have been identified as potent and selective inhibitors of the Nav1.8 sodium channel, which is involved in pain signaling. tcdb.org

Cellular Response Mechanisms in Model Systems

The molecular interactions of this compound derivatives translate into observable cellular responses, including the induction of oxidative stress and effects on cell cycle and apoptosis, as studied in various non-human cell lines.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a mechanism implicated in the activity of some chroman-related compounds. frontiersin.orgscirp.org ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are by-products of normal cellular metabolism. mdpi.com An excessive amount of ROS can lead to cellular damage. frontiersin.org

Some chalcone (B49325) derivatives, which share a structural similarity with open-chain flavonoids, have been shown to possess pro-oxidant properties that can induce apoptosis in tumor cells through ROS-mediated damage. nih.gov The generation of ROS can be triggered by various enzymatic and non-enzymatic processes within the cell. frontiersin.org For example, the Keap1/Nrf2-ARE pathway, which regulates cellular responses to oxidative stress, can be a pharmacological target for chalcones. mdpi.com

Effects on Cell Cycle Progression and Apoptosis in Non-Human Cell Lines

Derivatives of the chroman scaffold have been shown to influence cell cycle progression and induce apoptosis in various non-human cancer cell lines. researchgate.net Apoptosis, or programmed cell death, is a crucial process for removing damaged cells, and its dysregulation can lead to uncontrolled cell proliferation. semanticscholar.org

For example, certain 3-nitro-2H-chromenes have demonstrated anticancer and antiproliferative activity. researchgate.net Some chromene derivatives have been found to arrest the cell cycle at the G2/M phase and trigger apoptosis in cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). researchgate.net In another study, a riluzole (B1680632) derivative, 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole, induced G2/M cell cycle arrest and apoptosis in HeLa cells. researchgate.net This apoptotic induction was associated with an increased Bax/Bcl-2 expression ratio. researchgate.net Similarly, some indole (B1671886) derivatives, which can be seen as structural relatives, have been shown to cause G1 cell cycle arrest. caldic.com

Preclinical Evaluation of Biological Activity in Non-Human Models

The therapeutic and biological potential of novel chemical entities is often first explored through preclinical evaluations in non-human models. For derivatives of this compound, these investigations span several key areas of biological activity, including antiviral, antioxidant, antifungal, and other specialized interactions like insecticidal effects. These studies, conducted in controlled in vitro and in vivo non-human settings, provide foundational knowledge about the mechanistic pathways these compounds may influence.

Antiviral Mechanisms in Cell Culture (e.g., Influenza A virus)

While direct studies on this compound's antiviral properties are not extensively documented in the available literature, research on structurally related compounds provides insight into potential mechanisms, particularly against influenza viruses. The antiviral activity of flavonoids and their derivatives, for instance, is often linked to their ability to interfere with viral entry and replication. brieflands.com

Key enzymatic targets for anti-influenza agents include neuraminidase (NA) and RNA-dependent RNA polymerase (RdRp). nih.govactanaturae.ru Neuraminidase inhibitors function by preventing the release of new virus particles from infected cells, thereby limiting the spread of infection. semanticscholar.org Research on chalcone derivatives, which share some structural similarities with chroman precursors, has shown that substitutions, including trifluoromethoxy groups, can lead to potent inhibitory effects against influenza NA. nih.gov Another crucial mechanism is the inhibition of the viral RdRp, which is essential for the replication of the viral genome. actanaturae.ru Favipiravir, a pyrazine (B50134) carboxamide derivative, is a known inhibitor of RdRp and is effective against a broad spectrum of RNA viruses, including influenza A. actanaturae.ru

Although the precise antiviral mechanism for this compound derivatives remains to be elucidated, the established actions of other fluorinated heterocyclic compounds suggest that potential pathways could involve the inhibition of key viral enzymes like neuraminidase or polymerase. brieflands.comactanaturae.rusemanticscholar.org

Antioxidant Mechanisms and Radical Scavenging Activities

The chroman scaffold is a core component of Vitamin E (tocopherol), one of nature's most potent lipid-soluble antioxidants, suggesting that chroman derivatives possess intrinsic antioxidant potential. The primary mechanism of antioxidant action involves the donation of a hydrogen atom from a hydroxyl group on the chroman ring to neutralize highly reactive free radicals, thus terminating damaging chain reactions. nih.govrsc.org

Studies on various chroman and related coumarin (B35378) derivatives confirm their ability to scavenge free radicals. mdpi.com The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. rsc.orgscispace.com In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, a reaction that can be monitored by a decrease in absorbance. nih.gov

Research on daphnetin (B354214) derivatives, which contain a coumarin structure (a close relative of the chroman ring system), has shown that the introduction of certain substituents can enhance antioxidant activity. mdpi.com For example, the presence of a catechol group is considered essential for this activity. mdpi.com While specific data for this compound is limited, studies on related trifluoromethyl-substituted coumarins provide valuable insights, as detailed in the table below.

CompoundRadical Scavenging AssayActivity (IC50 or EC50 in µM)Reference CompoundReference Activity (µM)
4-Carboxymethyl DaphnetinDPPH31.38Trolox53.16
4-Carboxymethyl DaphnetinABTS+72.38--
DaphnetinDPPH46.20Trolox53.16

This table presents the antioxidant activity of daphnetin and its derivative, which are structurally related to chromans, as determined by their radical scavenging capabilities. mdpi.com

Antifungal Mechanisms in Fungal Models

The search for novel antifungal agents has led to the investigation of various heterocyclic compounds. While direct evidence for the antifungal action of this compound is not prominent, the activity of related structures like coumarins, flavonoids, and other azole derivatives offers a basis for potential mechanisms. mdpi.comresearchgate.netresearchgate.net

A primary target for many antifungal drugs is the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. nih.gov Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol. researchgate.net This disruption leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth. Other mechanisms include the disruption of the fungal cell wall, which can be targeted by agents like echinocandins that inhibit β-1,3-glucan synthase. nih.govnih.gov

Studies on coumarin and flavonoid derivatives have demonstrated activity against a range of pathogenic fungi, including various species of Candida and Aspergillus. mdpi.comresearchgate.netnih.gov In some cases, these compounds were found to interfere with the fungal cell's redox balance and compromise the plasma membrane without directly interacting with ergosterol, suggesting alternative mechanisms of action. mdpi.com The table below shows the antifungal activity of flavonoid derivatives containing a thiazole (B1198619) moiety against several plant fungi.

CompoundFungal SpeciesActivity (EC50 in µg/mL)Reference CompoundReference Activity (µg/mL)
Compound 6aRhizoctonia solani9.6Quercetin>100
Compound 6bGaeumannomyces graminis2.7Quercetin>100
Compound 6bRhizoctonia solani35.5Quercetin>100
Compound 6fRhizoctonia solani21.5Quercetin>100

This table displays the effective concentration (EC50) of synthesized flavonoid-thiazole derivatives required to inhibit the growth of various fungal pathogens, demonstrating their potential as antifungal agents. researchgate.net

Investigational Studies on Other Biological Systems (e.g., Insecticidal activity in non-human organisms)

The chroman and chromene frameworks are found in various natural products that exhibit insecticidal properties. researchgate.net Synthetic modifications of these scaffolds, including the introduction of fluorine-containing groups like trifluoromethoxy, have been explored to develop new and effective insecticides. The rationale is often to enhance potency, bioavailability, and metabolic stability.

Research into 2-phenylpyridine (B120327) derivatives has shown that the presence of a trifluoromethoxy substituent can be optimal for insecticidal activity. nih.gov Similarly, studies on novel diacylhydrazine and acylhydrazone derivatives containing trifluoromethyl groups have demonstrated their potential as insecticidal agents. mdpi.com These compounds often act on specific molecular targets within the insect's nervous or muscular systems that are not present or are significantly different in mammals, providing a degree of selectivity.

The following table summarizes the insecticidal activity of several novel flupyrimin (B3323723) analogs, which are heterocyclic compounds, against the diamondback moth (Plutella xylostella), a significant agricultural pest.

CompoundTest OrganismLethality (%) at 400 µg/mLLethality (%) at 25 µg/mL
Compound A3Plutella xylostella100-
Compound B2Plutella xylostella100>70
Compound B3Plutella xylostella100>70
Compound B4Plutella xylostella100>70
Compound D4Plutella xylostella100-
Compound D6Plutella xylostella100-

This table shows the insecticidal efficacy of synthesized flupyrimin analogs against Plutella xylostella at different concentrations, indicating high potency for several derivatives. frontiersin.org

Advanced Analytical Methodologies for the Characterization of 6 Trifluoromethoxy Chroman in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-(trifluoromethoxy)chroman, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the presence of fluorine atoms within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another. For chroman derivatives, characteristic signals are expected for the aromatic protons, the protons on the dihydropyran ring, and any substituents. For instance, in related chroman structures, the protons on the aromatic ring typically appear as multiplets in the downfield region, while the aliphatic protons of the chroman ring are observed at higher field strengths.

¹³C NMR: Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule. libretexts.orglibretexts.org The chemical shifts are indicative of the carbon's hybridization and its electronic environment. libretexts.org Carbons bonded to electronegative atoms like oxygen and the trifluoromethoxy group will be deshielded and appear at lower fields. libretexts.org The carbonyl carbon in related chroman-4-ones is particularly distinct, appearing at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial tool. It offers high sensitivity and a wide chemical shift range, making it excellent for detecting and quantifying fluorine-containing compounds. biophysics.orgnih.gov The trifluoromethyl group will give a distinct signal, and its chemical shift provides valuable information about the electronic environment of the C-O-CF₃ moiety. nih.gov Studies on related trifluoromethylated compounds have shown that the ¹⁹F chemical shift is sensitive to changes in the local environment. nih.gov

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹HAromatic: 6.5-8.0 Chroman Ring (aliphatic): 2.0-5.0Proton environment, spin-spin coupling, and stereochemistry.
¹³CAromatic: 110-160 Chroman Ring (aliphatic): 20-80 C-O: 50-90 C-CF₃: 120-130 (quartet)Number of non-equivalent carbons and their hybridization. libretexts.orglibretexts.org
¹⁹FVaries depending on reference, but provides a distinct signal for the -OCF₃ group.Presence and electronic environment of the trifluoromethoxy group. biophysics.orgnih.gov

Mass spectrometry is a destructive analytical technique that provides the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns. orgchemboulder.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation of the molecular ion can help to confirm the connectivity of the chroman core and the trifluoromethoxy substituent. Common fragmentation pathways for chroman derivatives may involve cleavage of the dihydropyran ring.

TechniqueInformation ObtainedExpected Observations for this compound
Electron Ionization (EI)Molecular ion peak (M⁺) and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₀H₉F₃O₂ and characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental composition.Confirmation of the molecular formula C₁₀H₉F₃O₂. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, characteristic absorption bands would be expected for the C-O-C ether linkages, the aromatic C-H and C=C bonds, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group. vscht.cz

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H stretch3100-3000 vscht.cz
Aliphatic C-H stretch~2900 pressbooks.pub
Aromatic C=C stretch1600-1400 vscht.cz
C-O-C stretch (ether)1250-1050
C-F stretch (in -OCF₃)1300-1100 (strong)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. ej-eng.orgbioglobax.com The aromatic ring in this compound is a chromophore that will absorb UV light. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring. While not providing as much structural detail as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic properties of the molecule. bioglobax.com Studies on related chromanone structures have detailed how substituents on the aromatic ring can shift the molar extinction coefficients of the absorption bands. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If this compound can be obtained as a suitable single crystal, this technique can unambiguously establish the relative and absolute configuration of any stereocenters and provide detailed information on bond lengths, bond angles, and the conformation of the chroman ring. mdpi.com In related chroman-4-one structures, X-ray crystallography has revealed a near-planar bicyclic system with some puckering in the dihydropyran ring. vulcanchem.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are pivotal in determining the redox potentials of organic molecules. This information is crucial for understanding a compound's electronic behavior, its potential role in redox-sensitive biological pathways, and its suitability for applications in materials science or as a photocatalyst. The redox potential reflects the tendency of a species to be oxidized or reduced. libretexts.org This is typically measured as a potential difference against a reference electrode, such as a standard hydrogen electrode (SHE) or a saturated calomel (B162337) electrode (SCE). libretexts.orgacs.org

In the context of chroman derivatives, cyclic voltammetry provides quantitative data on their propensity to undergo single-electron transfer. mdpi.com For instance, studies on various chroman-4-one derivatives show that these heterocyclic compounds exhibit irreversible oxidation peaks at potentials generally higher than +2.0 V versus SCE, indicating their resistance to oxidation. acs.org The precise potential is influenced by the nature and position of substituents on the chroman ring system. Electron-withdrawing groups, such as the trifluoromethoxy group, are anticipated to increase the oxidation potential, making the compound more difficult to oxidize. Conversely, electron-donating groups would lower this potential.

Research on chroman-6-ol, a structural analogue of vitamin E, has utilized cyclic voltammetry to interpret its electrochemical behavior and understand its oxidation mechanism, which involves species like cation radicals and phenoxonium ions. vulcanchem.com Other studies on novel chroman-4-one derivatives have identified quasi-reversible redox couples using CV. dntb.gov.ua While detailed experimental values for this compound are not specified in the reviewed literature, the table below, adapted from research on related chroman-4-ones, illustrates the type of data generated through these methods. acs.org

Table 1: Oxidation Peak Potentials of Selected Chroman-4-one Derivatives

This table is for illustrative purposes to show the type of data obtained for related compounds, as specific data for this compound was not available in the cited sources.

Compound Substituent Oxidation Peak Potential (Epox vs. SCE) [V]
Chroman-4-one None >2.0
(E)-3-Benzylidene-2,3-dihydrochroman-4-one Benzylidene at C3 >2.0
(E)-3-(4-Methylbenzylidene)-2,3-dihydrochroman-4-one 4-Methylbenzylidene at C3 >2.0
(E)-3-(4-Methoxybenzylidene)-2,3-dihydrochroman-4-one 4-Methoxybenzylidene at C3 >2.0

Data sourced from a study on the anodic fluorination of chroman-4-one derivatives. acs.org

Advanced Spectroscopic and Diffraction Techniques for Solid-State Characterization

When this compound is obtained in a solid or crystalline form, its three-dimensional structure and packing are elucidated using advanced spectroscopic and diffraction methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline compound, providing atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice. ceitec.czresearcher.life For chroman derivatives, SCXRD analysis confirms the conformation of the dihydropyran ring and the spatial orientation of its substituents. nih.govresearchgate.net

Although the crystal structure for this compound is not available in the cited literature, data from analogous structures, such as 6-bromo-2-(4-chlorophenyl)chroman-4-one, provide a clear example of the detailed information obtained. researchgate.net This analysis reveals the crystal system, space group, and unit cell dimensions, which are critical for understanding the solid-state packing and properties of the material.

Table 2: Illustrative Crystallographic Data for a 6-Substituted Chroman-4-one Derivative

This table presents data for 6-bromo-2-(4-chlorophenyl)chroman-4-one to exemplify the output of a single-crystal X-ray diffraction analysis. researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₀BrClO₂
Crystal System Monoclinic
Space Group P2₁/c
a [Å] 9.2173(6)
b [Å] 20.7174(14)
c [Å] 6.9035(4)
β [°] 99.332(3)
Volume [ų] 1300.83(14)
Z (Molecules per unit cell) 4

Data from the crystallographic analysis of 6-bromo-2-(4-chlorophenyl)chroman-4-one. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

For materials that are not amenable to single-crystal formation or for probing the bulk properties of a solid, solid-state NMR (ssNMR) spectroscopy is an indispensable tool. marquette.edu For a fluorinated compound like this compound, both ¹³C and ¹⁹F ssNMR would be particularly informative.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to acquire high-resolution ¹³C spectra of solids, which can distinguish between carbon atoms in different chemical environments within the crystal lattice. marquette.edu

Furthermore, ¹⁹F ssNMR is highly sensitive to the local environment of the fluorine atoms. The chemical shift of the trifluoromethoxy group can provide insights into intermolecular interactions and molecular packing. marquette.eduresearchgate.net In some cases, J-coupling between adjacent nuclei (e.g., ¹³C-¹⁹F) can be observed, though this can be influenced by factors such as spin diffusion in the solid state. rsc.org The combination of these techniques provides a comprehensive picture of the compound's structure and behavior in the solid phase. zintellect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.